Journal Name:Neurochemical Research
Journal ISSN:0364-3190
IF:4.414
Journal Website:http://link.springer.com/journal/11064
Year of Origin:1976
Publisher:Springer New York
Number of Articles Per Year:229
Publishing Cycle:Monthly
OA or Not:Not
The effect of fat content on sensory perception and consumer acceptability of 70% cacao dark chocolate made from reconstituted cocoa liquor
Neurochemical Research ( IF 4.414 ) Pub Date: 2023-07-17 , DOI: 10.1111/joss.12864
Dark chocolate is a complex food defined by its unique flavor, taste, mouthfeel, and melting properties. The craft chocolate market is a new segment of the US confectionery industry that highlights cocoa bean origin by making two-ingredient dark chocolate composed of cocoa liquor and sugar. To study the impact of natural variance in fat levels inherent to unblended cocoa liquor in two-ingredient chocolate, we made 70% cacao dark chocolate from cocoa liquor reconstituted from cocoa powder and cocoa butter at total fat contents of 30%, 35%, and 40% (w/w), and collected sensory and acceptability data from 108 regular chocolate consumers. Increasing fat content did not significantly affect liking (p > .05). However, with increasing fat levels, perceived intensities of bitter taste, cocoa flavor, and drying mouthfeel significantly decreased, and sweet taste perception significantly increased (p < .05). Consumer chocolate preference (milk vs. dark) significantly affected perceived intensity of drying mouthfeel.
Detail
Development of a consumer-led emotion lexicon for meat and plant-based burger patties using digitally recreated eating contexts
Neurochemical Research ( IF 4.414 ) Pub Date: 2023-03-07 , DOI: 10.1111/joss.12824
The decision to consume novel foods such as plant-based meat alternatives is often determined by emotional response. Generic food emotion lexicons are available for measuring emotional response, however, such lexicons may not capture the nuanced emotions associated with novel products. Here, an emotion lexicon specific to meat and plant-based burger patties was developed. Discussion groups, where participants were digitally immersed in two typical burger eating environments, were used to generate relevant emotion terms toward different patties. A range of consumers contributed to the lexicon including users and nonusers of meat alternatives, two age groups, and three dietary groups. Subsequently, an on-line sorting task followed by hierarchical clustering was used to reduce the size of the lexicon. The final lexicon contained 24 emotion categories. The lexicon shared terms with generic lexicons but notably contained other emotions associated with food neophobia, uncertainty, and deception.
Detail
Consumers' willingness to pay for safer, more environmentally friendly smoke flavored chicken breasts
Neurochemical Research ( IF 4.414 ) Pub Date: 2023-01-19 , DOI: 10.1111/joss.12812
Boneless, skinless chicken breasts comprise almost 30% of total poultry sales and poultry remains US consumers' protein of choice. This research sought to determine whether consumers of chicken would pay a premium for a smoked chicken breast that was healthier and produced with less of a negative impact on the environment. Two balanced consumer panel groups were presented with information on the two value prospects of smoked chicken prepared with liquid smoke. The order of presentation of the health claims and the environmentally friendly claims were reversed to measure the impact of the order of presentation on consumers' willingness to pay. An Nth type auction showed that health claims elicited a greater premium; the highest average premium was approximately $7 including the baseline price following the health claims for the liquid smoked chicken. The order of presentation of the information did not affect the results.
Detail
Buying vertically farmed produce: Comparison of people with lower and higher stated purchase likelihood
Neurochemical Research ( IF 4.414 ) Pub Date: 2023-05-04 , DOI: 10.1111/joss.12832
The study explored attitudinal and socio-demographic differences between potential buyers and non-buyers of lettuce grown in a vertical farming (VF) system. Data were collected from people (n = 2193) in four countries—United States, Germany, Singapore, and Australia. Survey results demonstrated a clear link between positive VF attitude and intention to buy, and similarly for negative attitude and intention to not buy. A key difference between people with “lower” and “higher” purchase likelihood (more or less than 50% probability) was that the former were consistently less positive about the benefits of VF. The consumer groups largely perceived the disadvantages of VF similarly. Socio-economic differences between the consumer groups related to country of living and having children below the age of 18 living at home. The latter significantly increased the likelihood that consumers would classify a having “higher” purchase likelihood for VF-grown lettuce. German participants were less likely to have a “higher” purchase likelihood.
Detail
Moderated mediation approach to determine the effect of natural packaging factors on intention to purchase natural skincare products among the population of Klang Valley, Malaysia
Neurochemical Research ( IF 4.414 ) Pub Date: 2023-01-18 , DOI: 10.1111/joss.12811
The trends for health and pro-environmental behaviors led to motivating consumers' attention to use natural skincare products. Purchase intention for natural skincare products can be influenced by several environmental, behavioral, and external factors. In line with global trends, the current study aims to determine the moderated mediation path in the relationship between the aspects of natural packaging of natural skincare products (environmental concerns, packaging design, and printed information), and the intention to purchase natural skincare products purchase intention. A web-based survey was used to gather quantitative data from a convenience sample of 330 participants from Klang Valley, Malaysia. The study outcomes revealed that personal attitude significantly mediated the effect of environmental concerns, natural packaging design, and package printed information on purchase intention. Most importantly, the product safety certificate had a significant moderated mediation effect on the model of environmental concerns, natural packaging design, and purchase intention for natural skincare products. The results contributed to the information and recommendations for stakeholders to consider the packaging factors and safety certificates in the purchase behavior models in promoting the natural skincare products' marketing and industry.
Detail
Comparison of conventional and consumer-based sensory profiling methods for ready-to-drink coffee beverages
Neurochemical Research ( IF 4.414 ) Pub Date: 2023-05-08 , DOI: 10.1111/joss.12839
With the extensive advancement of rapid descriptive methodologies as alternatives to conventional descriptive analysis (DA), various consumer-based methodologies have been recently introduced. The present study aimed to compare three consumer-based methodologies for sensory characterization (check-all-that-apply [CATA], flash profile [FP], and free listing [FL]) as alternatives to DA, using six ready-to-drink coffee beverages. DA was performed with 10 trained panelists, whereas each consumer evaluation was conducted with 70 untrained consumers. The consumer methodologies were in good agreement with DA for profiling differences in consumer perception of the samples' sensory attributes, showing high regression vector (Rv) values (>0.9). Although FP was the most similar to DA (Rv = 0.936), it had a long evaluation time and high tediousness, whereas the CATA and FL methods were shorter and less tedious. FP and FL could spontaneously reflect consumer perceptions, while CATA has the advantages of being a simple and versatile method for evaluating consumer perception. Considering the unique benefits of each method, these consumer-based methodologies could be viable alternatives to DA.
Detail
Cash—Walk the line: Examining the impact of payment method on consumers' beer choices
Neurochemical Research ( IF 4.414 ) Pub Date: 2023-07-11 , DOI: 10.1111/joss.12861
Previous research has revealed that consumers spend less (more) money when paying through cash (credit card). This effect has been attributed to the pain of paying, which is higher (lower) in the case of cash (credit card) payments. We tested the pain-of-paying phenomenon at a bar and collected objective data on almost 1000 beer transactions, including information about the size of the beer consumed (small vs. large), the price paid per beer, the style of the beer, and consumers' payment method (cash vs. credit card). Consumers paying with cash (vs. credit card) spent less money per beer and were less inclined to choose large (vs. small) beers, with the payment method effect on money spent mediated by the size of the purchased beer. Moreover, those paying with cash (vs. credit card) were more inclined to choose dark beers, whereas their probability of purchasing India Pale Ales (IPAs) was directionally lower.
Detail
Cross-cultural sensory and emotions evaluation of chicken-spice blend by Chinese and Pakistani consumers
Neurochemical Research ( IF 4.414 ) Pub Date: 2023-02-03 , DOI: 10.1111/joss.12815
This study is aimed at providing a foundation for the acceptability of two traditional spices (Chinese 5-spice blend “CS” and garam masala “GM”) in addition to using chicken as a carrier food by Chinese and Pakistani consumers. It can promote ethnic food trading by providing the flavor preferences information of cross-cultural consumers. Chicken marinated with CS and GM were boiled, and evaluated by consumer hedonic test and Check-all-that-apply sensory and emotion measurements. Results showed the high acceptability of chicken-spice blend samples, though the drivers of liking between Chinese and Pakistani consumers were varied. Interestingly, chicken-spice blend samples were recognized for positive emotions, whereas negative emotions were ticked for the least favorite plain chicken sample. Therefore, via the observation and analysis of consumers' behavior in chicken-spices consumption, our findings may help food researchers and traders understand the perceptions from both countries and thus guide the ethnic food product development in a cross-cultural context.
Detail
Text highlighting combined with open-ended questions: A methodological extension
Neurochemical Research ( IF 4.414 ) Pub Date: 2023-02-02 , DOI: 10.1111/joss.12816
Text highlighting is a new method for consumer research, especially in attitude measurement. Presently, the method is evolved into a mixed method approach through a combination with open-ended questions. While participants read a text they use highlighter functions to select content that they like/feel positive about, and content which they dislike/feel negative about. Immediately hereafter they answer open-ended questions about the text they selected and why they did so. The mixed method approach was implemented in two consumer studies (1,554 participants) and the results showed that the combination of text highlighting and open-ended questions achieved greater “completeness,” that is, more comprehensive insights on the topic of the research. The supplementary qualitative component of the mixed method design (i.e., the open-ended questions) helped to elaborate the insights from text highlighting (i.e., the quantitative core component).
Detail
Adherence and concordance among Q-Graders in the sensory analysis of coffees
Neurochemical Research ( IF 4.414 ) Pub Date: 2022-12-04 , DOI: 10.1111/joss.12805
In any sensory analysis, it is important to investigate whether the tasters agree with each other, because they can assign scores in a correlated, but not the concordant way. This work investigated the adherence and the concordance among tasters of the coffee sensorial analysis of the Arabica and Conilon varieties, and their impacts on the final quality ratings of these varieties. The samples were obtained from regions of the Espirito Santo state, Brazil, and were evaluated by six tasters, with five repetitions and four treatments, totaling 120 observations. Nonparametric statistical techniques were used to compare the distribution of grades, and Lin's concordance coefficient was used to analyze the concordance among tasters. The Factor Analysis by Principal Components revealed that different distributions and disagreements among tasters affect, mainly, the sensorial attributes body, overall, flavor and acidity, thus changing the final result of the evaluation and, consequently, the final quality ratings of the products. These results allow new approaches in conducting the coffee sensorial analysis.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
医学3区 BIOCHEMISTRY & MOLECULAR BIOLOGY 生化与分子生物学4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
3.50 100 Science Citation Index Science Citation Index Expanded Not
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